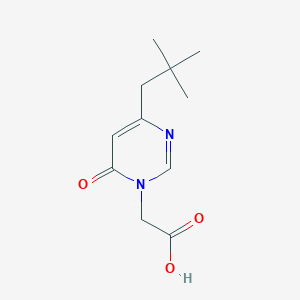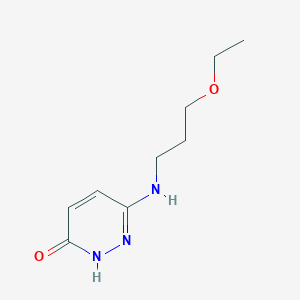
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is an organic compound used in a variety of scientific research applications. It is an amine that is synthesized via a two-step reaction involving the condensation of ethyl acetoacetate with 2-amino-6-chloropyrimidine in the presence of a base. This compound is commonly used in laboratory experiments due to its wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Transformations
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a compound involved in various synthetic and chemical transformation processes. Its derivatives, including 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, can be converted into 2-alkyl(and 2-aryl)amino-derivatives through reactions with corresponding amines, demonstrating its versatility in organic synthesis. Such transformations enable the production of a wide range of pyrimidine derivatives, highlighting its importance in the development of new chemical entities (Botta et al., 1985).
Pharmacological Research
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine and its derivatives have been explored for pharmacological applications. Notably, antihypertensive activity has been observed in derivatives like 6-arylpyrido[2,3-d]pyrimidin-7-amine, with certain compounds achieving blood pressure normalization in hypertensive rats. This suggests potential therapeutic applications in cardiovascular diseases (Bennett et al., 1981).
Corrosion Inhibition
Research has also explored the use of pyrimidine derivatives as corrosion inhibitors for metals. Studies show that certain pyrimidinic Schiff bases effectively mitigate corrosion in mild steel within acidic environments, demonstrating the compound's potential in industrial applications to protect infrastructure and machinery (Ashassi-Sorkhabi et al., 2005).
Antifungal and Anticancer Potential
Further studies have investigated the antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, indicating their potential as antifungal agents against specific types of fungi. Additionally, pyrido[3,4-d]pyrimidine derivatives have shown selective activities against cancer cell lines, including breast and renal cancers, suggesting their utility in developing new anticancer therapies (Jafar et al., 2017) (Wei & Malhotra, 2012).
properties
IUPAC Name |
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)6-12-9-5-8(11)13-7-14-9/h5,7,10H,3-4,6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIUFTZDZYORAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC(=NC=N1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















